molecular formula C16H14ClN3O3S2 B11234928 5-chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}thiophene-2-sulfonamide

5-chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}thiophene-2-sulfonamide

Cat. No.: B11234928
M. Wt: 395.9 g/mol
InChI Key: FHWTYJHDDYXFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}thiophene-2-sulfonamide is a synthetic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities, including antifungal, insecticidal, and herbicidal properties . The unique structure of this compound, which includes a thiophene-2-sulfonamide moiety, contributes to its distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 5-chloro-6-phenylpyridazin-3(2H)-one with appropriate reagents to introduce the thiophene-2-sulfonamide group . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of 5-chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity may be attributed to the inhibition of key enzymes involved in fungal cell wall synthesis . The compound’s structure allows it to bind to these enzymes, disrupting their function and leading to the death of the fungal cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives such as:

Uniqueness

What sets 5-chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}thiophene-2-sulfonamide apart is its unique combination of a thiophene-2-sulfonamide moiety with a pyridazine core. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C16H14ClN3O3S2

Molecular Weight

395.9 g/mol

IUPAC Name

5-chloro-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]thiophene-2-sulfonamide

InChI

InChI=1S/C16H14ClN3O3S2/c17-14-7-9-16(24-14)25(21,22)18-10-11-23-15-8-6-13(19-20-15)12-4-2-1-3-5-12/h1-9,18H,10-11H2

InChI Key

FHWTYJHDDYXFSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(S3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.